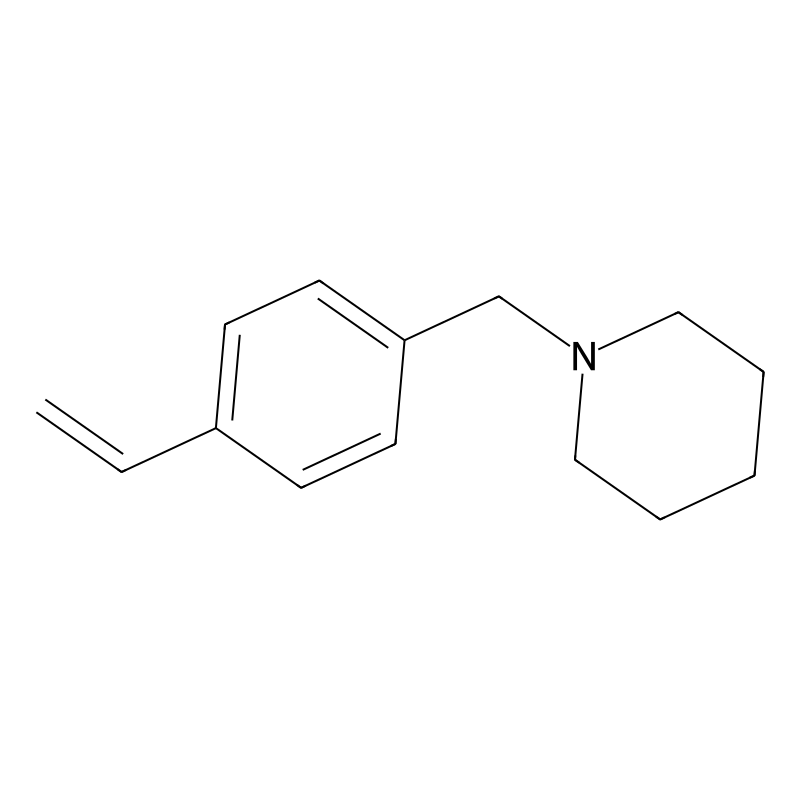

1-(4-Vinylbenzyl)piperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(4-Vinylbenzyl)piperidine, also known as 4-vinylbenzylpiperidine, is a chemical compound characterized by its piperidine ring and a vinylbenzyl group attached to it. This compound has garnered attention due to its unique structural features, which combine the properties of both piperidine and vinylbenzyl functionalities. The presence of the vinyl group allows for potential polymerization reactions, making it a valuable monomer in various applications.

The chemical behavior of 1-(4-Vinylbenzyl)piperidine is largely influenced by its functional groups. It can participate in several types of reactions:

- Polymerization: The vinyl group can undergo radical polymerization, leading to the formation of polymers. Studies have shown that the thermal activation energy for polymerization is significantly lower than that of styrene due to the piperidine substituent, which enhances polymerization rates .

- Knoevenagel Condensation: The compound can act as a catalyst in Knoevenagel condensation reactions, where it facilitates the formation of iminium ions, leading to subsequent reactions with aldehydes or ketones .

Several methods exist for synthesizing 1-(4-Vinylbenzyl)piperidine:

- Direct Alkylation: The compound can be synthesized through the direct alkylation of piperidine with 4-vinylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

- Polymerization Techniques: Living anionic polymerization has been employed to create polymers containing piperidine units, demonstrating that controlled polymerization techniques can yield products with predictable molecular weights and narrow polydispersities .

1-(4-Vinylbenzyl)piperidine finds applications in various fields:

- Polymer Chemistry: It serves as a monomer for synthesizing piperidine-containing polymers, which are useful in creating ionomers and polyelectrolytes .

- Pharmaceuticals: Due to its structural similarity to biologically active compounds, it is being investigated for potential therapeutic uses.

- Catalysis: Its ability to facilitate certain

Studies have explored the interactions of 1-(4-Vinylbenzyl)piperidine with other chemical species. For instance, its role in catalyzing reactions such as Knoevenagel condensation highlights its potential as an effective catalyst due to its ability to stabilize reaction intermediates like iminium ions . Additionally, the compound's interactions with various solvents during polymerization processes have been characterized, showing how solvent choice can influence reaction kinetics and product properties .

Several compounds share structural similarities with 1-(4-Vinylbenzyl)piperidine. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Piperidine | A six-membered saturated ring containing nitrogen | Basic amine; used widely in pharmaceuticals |

| 4-Vinylpyridine | Contains a vinyl group but lacks the piperidine ring | More basic than 1-(4-Vinylbenzyl)piperidine |

| Benzylpiperidine | Benzene ring attached to piperidine | Lacks vinyl functionality; less reactive |

| N-Methylpiperazine | A saturated cyclic amine with methyl substitution | Lacks vinyl group; primarily used in drug synthesis |

1-(4-Vinylbenzyl)piperidine stands out due to its combination of a vinyl group and a piperidine ring, allowing for unique reactivity patterns not found in simpler analogs.